

# 1,2-dibenzoyl-1-benzylhydrazine IUPAC name and synonyms

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## Compound of Interest

Compound Name: *Hydrazine, 1,2-dibenzoyl-1-benzyl-*

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## An In-Depth Technical Guide to N'-Benzoyl-N'-benzylbenzohydrazide

This technical guide provides a comprehensive overview of N'-benzoyl-N'-benzylbenzohydrazide, also known by its systematic name 1,2-dibenzoyl-1-benzylhydrazine. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties, synthesis, and potential biological activities based on related compounds.

## Chemical Identity and Synonyms

The compound with the systematic name 1,2-dibenzoyl-1-benzylhydrazine is a derivative of hydrazine, characterized by the presence of two benzoyl groups and one benzyl group attached to the nitrogen atoms.

IUPAC Name: N'-benzoyl-N'-benzylbenzohydrazide

Synonyms:

- **Hydrazine, 1,2-dibenzoyl-1-benzyl-**
- Benzoic acid, 2-benzoyl-1-(phenylmethyl)hydrazide
- 1,2-Dibenzoyl-1-benzylhydrazine

## Physicochemical and Spectroscopic Data

Quantitative data for N'-benzoyl-N'-benzylbenzohydrazide is summarized below. While experimental spectroscopic data is not readily available in public databases, computed properties provide a foundational understanding of the molecule.

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	PubChem
Molecular Weight	330.4 g/mol	PubChem
CAS Number	24664-22-0	PubChem
Topological Polar Surface Area	49.4 Å <sup>2</sup>	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	4	PubChem

## Experimental Protocols

### Representative Synthesis of N'-benzoyl-N'-benzylbenzohydrazide

While a specific peer-reviewed synthesis for N'-benzoyl-N'-benzylbenzohydrazide is not detailed in the available literature, a representative protocol can be adapted from established methods for synthesizing N-substituted dibenzoylhydrazines. The following is a plausible two-step synthetic route.

#### Step 1: Synthesis of N-Benzylbenzohydrazide

- To a solution of benzylhydrazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

- Slowly add a solution of benzoyl chloride (1.0 eq) in the same solvent to the cooled reaction mixture with continuous stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylbenzohydrazide, which can be purified by recrystallization or column chromatography.

#### Step 2: Benzoylation of N-Benzylbenzohydrazide

- Dissolve the purified N-benzylbenzohydrazide (1.0 eq) in a suitable solvent (e.g., THF or pyridine) and cool to 0 °C.
- Add a base such as triethylamine or pyridine (1.1 eq).
- Slowly add benzoyl chloride (1.0 eq) to the mixture.
- Stir the reaction at room temperature until completion as monitored by TLC.
- Work-up the reaction as described in Step 1 to isolate the crude N'-benzoyl-N'-benzylbenzohydrazide.
- Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

## General Protocol for In Vitro Antimicrobial Activity Screening

The antimicrobial potential of benzohydrazide derivatives can be assessed using standard methods like the agar disc diffusion method.<sup>[1]</sup>

- Prepare a nutrient agar medium and sterilize it by autoclaving.
- Pour the sterilized medium into sterile Petri plates and allow it to solidify.
- Inoculate the agar plates with a standardized suspension of the test microorganisms (e.g., *Staphylococcus aureus* and *Escherichia coli*).
- Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
- Place the discs on the surface of the inoculated agar plates.
- Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and a solvent-impregnated disc as a negative control.
- Incubate the plates at 37 °C for 24 hours.
- Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

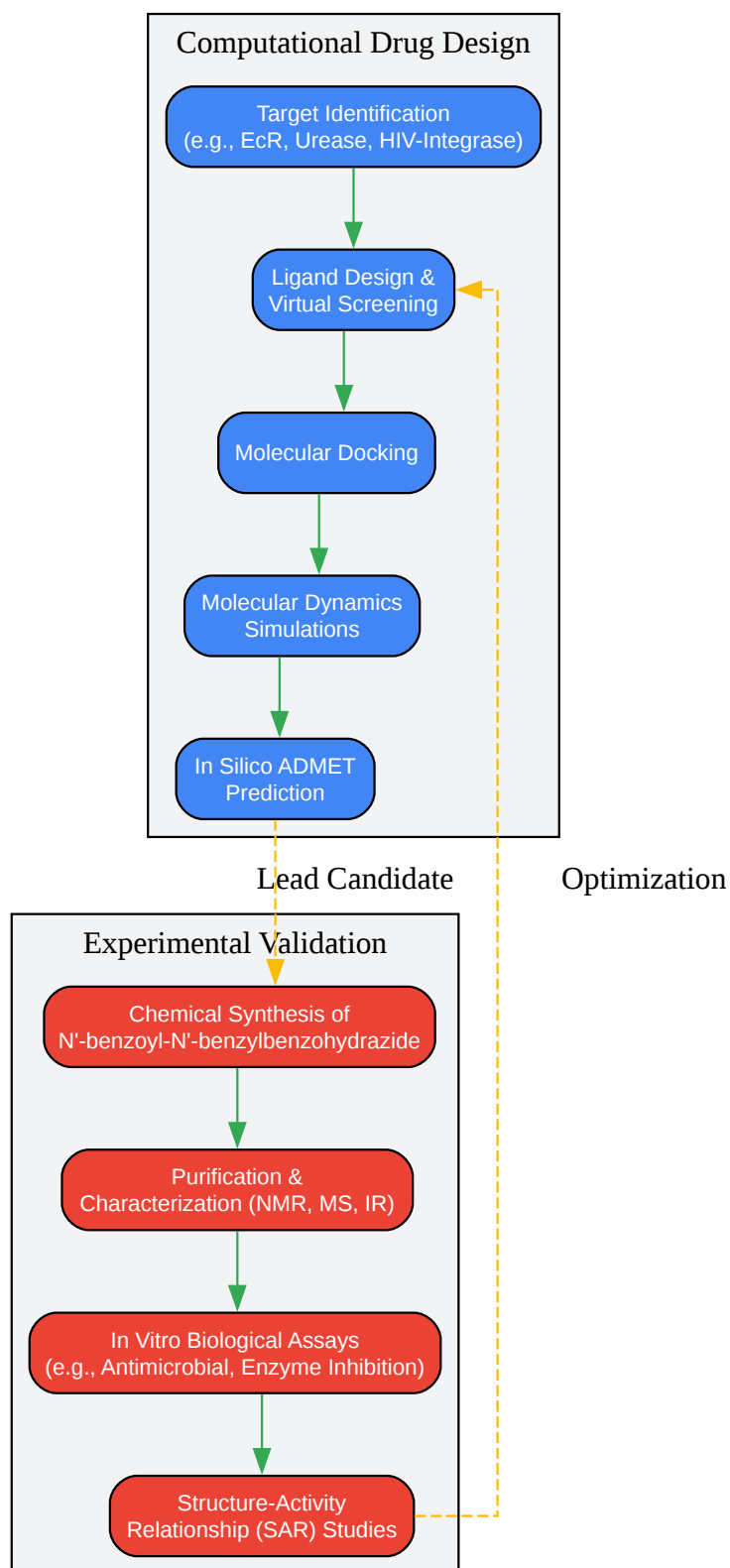
## Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of N'-benzoyl-N'-benzylbenzohydrazide is limited, research on the parent compound, 1,2-dibenzoylhydrazine, and other derivatives suggests several potential applications.

- **Antimicrobial and Antioxidant Activities:** Many benzohydrazide derivatives have been reported to exhibit significant antibacterial and antioxidant properties.<sup>[1]</sup> For instance, certain 2-hydroxy benzyl hydrazide derivatives have shown potent radical scavenging activity and antibacterial effects against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup>
- **Enzyme Inhibition:** In silico studies on 1,2-dibenzoylhydrazine suggest it may act as a multi-target inhibitor, potentially binding to the ecdysone receptor (EcR), urease, and HIV-

integrases. This suggests that N'-benzoyl-N'-benzylbenzohydrazide could be a scaffold for developing novel inhibitors for these targets.

The following diagram illustrates a typical workflow for the discovery and evaluation of a potential drug candidate like N'-benzoyl-N'-benzylbenzohydrazide, incorporating both computational and experimental approaches.



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### Drug Discovery and Evaluation Workflow

## Summary of Biological Activity Data for Related Compounds

To provide context for the potential efficacy of this class of compounds, the following table summarizes experimental data for various benzohydrazide derivatives.

Compound Class	Assay Type	Results
2-Hydroxy Benzyl Hydrazides	Antioxidant (DPPH)	IC <sub>50</sub> values ranging from 81.28 to 309.03 µg/mL.[1]
2-Hydroxy Benzyl Hydrazides	Antibacterial	A derivative showed zones of inhibition of 2.0 cm for S. aureus and 2.1 cm for E. coli. [1]
Hydrazide-hydrazone derivatives	Antioxidant (DPPH & ABTS)	Moderate radical-scavenging activity.
N-phenyl-(...)-benzoyl hydrazides	Antiproliferative (A549 cells)	An IC <sub>50</sub> of 1.26 µM was observed for a lead compound, which was more potent than the reference drug pemetrexed (IC <sub>50</sub> = 3.31 µM).

This guide provides a foundational understanding of N'-benzoyl-N'-benzylbenzohydrazide for scientific professionals. The provided protocols and data on related compounds offer a starting point for further research and development in areas such as medicinal chemistry and materials science.

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## References

- 1. jchr.org [jchr.org]
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